molecular formula C17H13N5O4S B2743649 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide CAS No. 2034349-95-4

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

Cat. No.: B2743649
CAS No.: 2034349-95-4
M. Wt: 383.38
InChI Key: YIIKSHANSGOHNT-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H13N5O4S and its molecular weight is 383.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Applications

  • Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, exploring their potential as anticancer agents. This study highlights the synthesis process and biological evaluation of these compounds, indicating their potential use in cancer treatment (Rahmouni et al., 2016).

Antibacterial Activity

  • A study by Kostenko et al. (2008) focused on the synthesis of 3,4-dihydro pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ones, demonstrating their antistaphylococcal activity. This research suggests the compound's potential in combating bacterial infections (Kostenko et al., 2008).

Antimicrobial Activity

  • Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives with notable antimicrobial properties, using citrazinic acid as a starting material. This study presents the compound's potential in developing new antimicrobial agents (Hossan et al., 2012).

Enzymatic Activity Enhancement

  • Research by Abd and Awas (2008) involved preparing derivatives of the compound and testing their effects on increasing the reactivity of cellobiase, an enzyme involved in cellulose breakdown. This points to the compound's potential in enzyme-related applications (Abd & Awas, 2008).

Potential in Synthesizing New Heterocyclic Compounds

  • The study by Abu‐Hashem et al. (2020) demonstrated the synthesis of novel compounds derived from visnaginone and khellinone, exploring their anti-inflammatory and analgesic properties. This research showcases the versatility of the compound in synthesizing new heterocyclic compounds with potential medicinal applications (Abu‐Hashem et al., 2020).

Anticonvulsant Activity

  • Eddington et al. (2002) explored the anticonvulsant activity of isoxazole derivatives, indicating the potential application of the compound in the treatment of convulsions and related neurological disorders (Eddington et al., 2002).

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O4S/c23-15(12-8-13(26-21-12)10-2-1-4-18-9-10)19-5-6-22-16(24)14-11(3-7-27-14)20-17(22)25/h1-4,7-9H,5-6H2,(H,19,23)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIKSHANSGOHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NO2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.